REACTION_CXSMILES
|
Cl.C([O:4][CH:5](OCC)[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)C>O1CCCC1>[O:14]([C:11]1[CH:12]=[CH:13][C:8]([O:7][CH2:6][CH:5]=[O:4])=[CH:9][CH:10]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
acetal
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)OC1=CC=CC=C1)OCC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the batch is stirred, under nitrogen, for 21 hours at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the tetrahydrofuran is distilled off in vacuo
|
Type
|
WASH
|
Details
|
the resultant solution is washed repeatedly with saturated sodium bicarbonate solution and finally with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal phase is dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off entirely
|
Type
|
CUSTOM
|
Details
|
The crude aldehyde is purified by chromatography over silica gel (eluant
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of diethyl ether and hexane),
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(OCC=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |